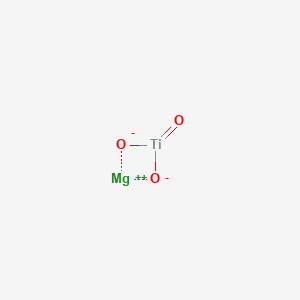

Magnesium;dioxido(oxo)titanium

Description

Overview of Magnesium-Titanium-Oxygen Systems

The magnesium-titanium-oxygen (Mg-Ti-O) system is a ternary system that can form several stable compounds, each with distinct crystal structures and properties. The primary phases within this system are magnesium titanate (MgTiO₃), magnesium dititanate (MgTi₂O₅), and magnesium orthotitanate (Mg₂TiO₄). researchgate.netresearchgate.netudhtu.edu.ua The formation of these phases is dependent on the molar ratio of magnesium oxide (MgO) to titanium dioxide (TiO₂) and the processing temperatures. researchgate.netresearchgate.net

Magnesium titanate (MgTiO₃) typically crystallizes in an ilmenite-type structure, which is a hexagonal arrangement. laboratorynotes.com Magnesium dititanate (MgTi₂O₅) possesses a pseudobrookite structure. researchgate.net Magnesium orthotitanate (Mg₂TiO₄) adopts a spinel structure. ncelements.com The phase diagram of the MgO-TiO₂ system illustrates the stability regions for each of these compounds at various temperatures and compositions. researchgate.netresearchgate.net

These compounds are generally synthesized through solid-state reactions between magnesium oxide and titanium dioxide at elevated temperatures. laboratorynotes.com However, other synthesis methods such as sol-gel and co-precipitation are also employed to achieve specific properties and particle morphologies. tandfonline.comtandfonline.com

Key Compounds in the Magnesium-Titanium-Oxygen System

| Compound Name | Chemical Formula | Alternate Names | Crystal Structure |

|---|---|---|---|

| Magnesium Titanate | MgTiO₃ | Geikielite | Ilmenite (B1198559) (Hexagonal) laboratorynotes.com |

| Magnesium Dititanate | MgTi₂O₅ | Karrooite | Pseudobrookite researchgate.net |

| Magnesium Orthotitanate | Mg₂TiO₄ | Qandilite | Spinel ncelements.com |

Academic Significance and Research Directions

Magnesium titanate compounds are the focus of extensive academic research due to their exceptional dielectric properties, thermal stability, and chemical inertness. laboratorynotes.comtandfonline.com These characteristics make them highly suitable for a variety of advanced technological applications.

A primary area of research is their use in microwave and radio frequency electronics. researchgate.netlaboratorynotes.com Magnesium titanate exhibits a moderate dielectric constant, low dielectric loss, and excellent temperature stability of its dielectric properties, which are crucial for applications in resonators, filters, and antennas for telecommunications and satellite communications. laboratorynotes.comncelements.comresearchgate.net

Research is also actively exploring the synthesis of magnesium titanate at the nanoscale. researchgate.net Nanostructured forms of these materials can exhibit enhanced properties and open up new application possibilities in areas like photocatalysis and advanced composites. researchgate.net The modification of magnesium titanate through doping with other elements is another significant research avenue. For instance, nitrogen-doping has been shown to induce photocatalytic activity under visible light. researchgate.net

Furthermore, the combination of magnesium titanate with other materials to form composites is a key research direction. These composites are being investigated for next-generation applications, including 5G communication technologies and energy storage. researchgate.net Theoretical studies, often employing density functional theory (DFT), are also crucial in understanding the electronic structure, defect thermodynamics, and mechanical properties of these materials, guiding experimental efforts.

Key Research Findings and Directions for Magnesium Titanate

| Research Area | Key Findings and Directions | Potential Applications |

|---|---|---|

| Microwave Dielectrics | Exhibits low dielectric loss, a moderate dielectric constant, and high-temperature stability. researchgate.netlaboratorynotes.com | Resonators, filters, antennas for telecommunications and GPS. ncelements.comresearchgate.net |

| Nanomaterials | Synthesis of nanoparticles and nanorods to enhance properties. researchgate.net | Photocatalysis, advanced composites. researchgate.net |

| Doping and Composites | Nitrogen-doping induces visible-light photocatalytic activity. researchgate.net Composites with materials like SrTiO₃ are being developed. researchgate.net | Green energy applications, 5G communication systems. researchgate.net |

| Theoretical Modeling | DFT simulations are used to understand electronic structure and defect formation. | Guiding the design of new materials with tailored properties. |

Properties

IUPAC Name |

magnesium;dioxido(oxo)titanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.3O.Ti/q+2;;2*-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRGRDDGRSFXCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Ti](=O)[O-].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgO3Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for Magnesium Titanate Compounds

Solid-State Reaction Routes

Solid-state reactions are traditional and widely used methods for producing ceramic powders on an industrial scale due to their simplicity, low cost, and potential for large-scale production. researchgate.netresearchgate.net These methods involve the direct reaction of solid precursors at elevated temperatures.

Conventional Solid-State Synthesis

The conventional solid-state reaction is a straightforward and common method for synthesizing magnesium titanate. researchgate.net This process typically involves mixing stoichiometric amounts of magnesium-containing and titanium-containing precursors, such as magnesium oxide (MgO) and titanium dioxide (TiO₂) or magnesium carbonate ((MgCO₃)₄·Mg(OH)₂·5H₂O) and TiO₂. researchgate.netnih.govresearchgate.net

The intimately mixed powders are then subjected to a high-temperature calcination process. The reaction to form MgTiO₃ generally occurs at temperatures between 1000°C and 1400°C. researchgate.netmdpi.com For instance, a mixture of MgO and TiO₂ can be calcined at 900°C for 6 hours to obtain MgTiO₃. nih.gov In some cases, sintering temperatures as high as 1300°C are employed to achieve the desired ceramic properties. researchgate.netresearchgate.net

A significant challenge in this method is achieving a phase-pure MgTiO₃, as secondary phases like magnesium orthotitanate (Mg₂TiO₄) and magnesium dititanate (MgTi₂O₅) can form. researchgate.netscite.ai However, studies have shown that a pure phase of MgTiO₃ can be synthesized via the solid-state reaction even without adding excess MgO. researchgate.netresearchgate.net The process often requires intensive grinding, which can lead to the agglomeration of crystallites. researchgate.net

Table 1: Parameters in Conventional Solid-State Synthesis of MgTiO₃

| Precursors | Calcination/Sintering Temperature (°C) | Duration (h) | Key Findings |

|---|---|---|---|

| MgO, TiO₂ | 900 | 6 | Facile synthesis of MgTiO₃. nih.gov |

| (MgCO₃)₄·Mg(OH)₂·5H₂O, TiO₂ | 1300 | Not Specified | Used for preparing MgTiO₃ ceramics with specific dielectric properties. researchgate.net |

| MgO, TiO₂ | 1300 - 1500 | 4 - 6 | Typical range for fabricating Mg₂TiO₄, indicating potential for secondary phase formation. mdpi.com |

Reaction Sintering

Reaction sintering is a process where the chemical reaction to form the compound and the densification (sintering) of the powder compact occur simultaneously or in close succession. For magnesium titanate, this can involve pressing a mixture of precursor powders into a desired shape and then heating it.

One example involves using magnesium hydroxide (B78521) (Mg(OH)₂) and titanium dioxide (TiO₂) as precursors. researchgate.net Mechanical activation, such as high-energy ball milling, can be employed prior to sintering to create nanocrystalline powders. semanticscholar.org This activation reduces particle size and increases the reactivity of the precursors, which can lower the required sintering temperature. semanticscholar.org For instance, a mixture of MgO and TiO₂ mechanically activated for 80 minutes showed the formation of various magnesium titanate phases after sintering at 1300°C. semanticscholar.org However, achieving a pure single phase like Mg₂TiO₄ can be challenging due to thermodynamic instability. semanticscholar.org Isothermal sintering of mechanically activated MgCO₃ and TiO₂ mixtures has been studied at 1100°C, with densification increasing with both activation and sintering time. researchgate.net

Wet Chemical Synthesis Techniques

Wet chemical methods offer several advantages over solid-state routes, including lower synthesis temperatures, higher product purity and homogeneity, and better control over particle size and morphology. acs.org

Sol-Gel Methods

The sol-gel method is a versatile wet-chemical technique used to produce ceramic materials from a chemical solution (the "sol") that acts as a precursor for an integrated network (the "gel") of discrete particles or network polymers. nih.gov This method is noted for its ability to produce fine, homogeneous, and high-purity powders at lower processing temperatures compared to solid-state methods. acs.orgresearchgate.net

The process typically involves the hydrolysis and condensation of metal-organic precursors, such as metal alkoxides, in a solvent. For magnesium titanate, this often involves a magnesium salt and a titanium alkoxide. A significant challenge is the low solubility of magnesium alkoxides, which requires careful selection of precursors and reaction conditions to avoid the formation of secondary phases. acs.org The resulting gel is then dried and calcined to form the final crystalline MgTiO₃. researchgate.netbme.hu

Table 2: Overview of Sol-Gel Synthesis for MgTiO₃

| Magnesium Precursor | Titanium Precursor | Solvent/Medium | Calcination Temperature (°C) | Resulting Particle/Crystallite Size |

|---|---|---|---|---|

| Magnesium Nitrate (B79036) (Mg(NO₃)₂·6H₂O) | Titanium(IV) Butoxide (Ti(C₄H₉O)₄) | Ethanol | 400 - 775 | Not specified (thin films) |

| Magnesium Nitrate (Mg(NO₃)₂·6H₂O) | Titanium Trichloride (TiCl₃) | Water/Maleic Acid | 700 - 900 | ~80 nm (nanosheets) |

| Magnesium Nitrate | Butyl Titanate | Not Specified | 600 - 700 | 10 - 30 nm |

Aqueous Sol-Gel Processes

Aqueous sol-gel processes utilize water as the solvent for the precursors, making them cost-effective and environmentally friendly. In a typical aqueous route, water-soluble salts like magnesium nitrate (Mg(NO₃)₂) or magnesium chloride (MgCl₂) are used as the magnesium source. researchgate.netbme.hu

One approach involves synthesizing a heterobimetallic single-source precursor from an aqueous solution containing MgO, Ti(OC₄H₉)₄, H₂O₂, and nitrilotriacetic acid. researchgate.net This precursor can then be thermally decomposed at a low temperature to yield pure nanocrystalline MgTiO₃ with a crystallite size of 30–100 nm. researchgate.net Another method uses magnesium nitrate and inorganic titanium trichloride (TiCl₃) with maleic acid as a chelating agent. researchgate.net The resulting gel, upon calcination at 700°C, produces MgTiO₃ nanosheets with an average size of about 80 nm. researchgate.net High-purity MgTiO₃ can be obtained at 900°C. researchgate.net An aqueous sol-gel process has also been used to obtain highly reactive nanosized MgTiO₃ powders with particle sizes of 20 to 40 nm at a precursor calcination temperature of 500°C. researchgate.net

Non-hydrolytic sol-gel (NHSG) processes are carried out in the absence of water, typically in organic solvents. This approach avoids the rapid and difficult-to-control hydrolysis reactions of some metal precursors, offering better control over the final material's structure and homogeneity. The NHSG process often relies on the condensation reaction between metal chlorides and metal alkoxides. acs.org

While specific examples for MgTiO₃ are less common, the principles can be understood from the synthesis of similar titanates like aluminum titanate (Al₂TiO₅). acs.orgresearchgate.netjim.org.cn In such a process, precursors like titanium tetrachloride and anhydrous aluminum chloride are reacted in an organic solvent. acs.orgresearchgate.net The key advantage is that the different metal ions can polymerize together to form a highly homogeneous gel network. jim.org.cn This high degree of mixing at the molecular level can lead to the direct crystallization of the desired compound at a lower temperature (e.g., 750°C for Al₂TiO₅) compared to hydrolytic methods, which might first segregate into separate oxides before reacting at much higher temperatures. jim.org.cn This route can produce powders with smaller particle sizes and significantly higher specific surface areas. jim.org.cn A sol-gel method for MgTiO₃ thin films has been reported using ethanol as the solvent, with magnesium nitrate and titanium butoxide as precursors, which represents a non-aqueous, though not strictly non-hydrolytic, approach. acs.org

Modified Sol-Gel Routes

The sol-gel process is a versatile wet-chemical technique for fabricating materials, and its modification offers enhanced control over the final product's characteristics. A modified sol-gel method has been successfully employed to prepare magnesium titanate nanosheets using inorganic titanium trichloride (TiCl₃) as the titanium source, magnesium nitrate (Mg(NO₃)₂·6H₂O) as the magnesium source, and maleic acid serving as a chelating agent. researchgate.net This approach allows for the synthesis of high-purity MgTiO₃ at a calcination temperature of 900 °C for 2 hours. researchgate.net

Research findings indicate a strong correlation between calcination temperature and particle size. For instance, nanosheets with an average size of approximately 80 nm are formed at 700 °C. researchgate.net As the temperature is increased from 700 °C to 900 °C, the average particle size also increases. researchgate.net Other studies using sol-gel methods have produced highly reactive nanosized magnesium titanate powders with particle sizes ranging from 20 to 40 nm at a lower temperature of 500 °C. researchgate.net A wet-chemical sol-gel technique has also been utilized to synthesize MgTiO₃ nanoparticles with an average particle size of 50–55 nm. researchgate.net

| Titanium Source | Magnesium Source | Chelating Agent | Calcination Temperature (°C) | Resulting Particle/Nanosheet Size | Reference |

|---|---|---|---|---|---|

| Titanium trichloride (TiCl₃) | Magnesium nitrate (Mg(NO₃)₂·6H₂O) | Maleic acid | 700 | ~80 nm | researchgate.net |

| Titanium trichloride (TiCl₃) | Magnesium nitrate (Mg(NO₃)₂·6H₂O) | Maleic acid | 900 | >80 nm | researchgate.net |

| Not specified | Not specified | Not specified | 500 | 20 - 40 nm | researchgate.net |

| Not specified | Not specified | Not specified | Not specified | 50 - 55 nm | researchgate.net |

Co-precipitation Techniques

Co-precipitation is a widely used method for synthesizing magnesium titanate powders due to its ability to achieve high purity and homogeneity. This technique involves the simultaneous precipitation of magnesium and titanium hydroxides or other precursors from a solution. acerp.irtandfonline.com

A novel and environmentally friendly facile co-precipitation method utilizes sea water bitterns, a byproduct of salt production, as a sustainable source of magnesium. tandfonline.combohrium.com In this process, magnesium ions from the bitterns and titanium ions from titanium tetrachloride (TiCl₄) are reacted with oxalic acid. tandfonline.comtandfonline.com This reaction leads to the formation of a magnesium titanyl oxalate (B1200264) precipitate, which is subsequently washed and calcined at 850 °C to yield high-purity magnesium titanate. tandfonline.com The resulting MgTiO₃ exhibits the geikielite crystal structure with an average crystallite size of 47.06 nm. tandfonline.comtandfonline.com This green chemistry approach is noted for being both efficient and economical. tandfonline.com

| Magnesium Source | Titanium Source | Precipitating Agent | Calcination Temperature (°C) | Average Crystallite Size | Reference |

|---|---|---|---|---|---|

| Sea water bitterns | Titanium tetrachloride (TiCl₄) | Oxalic acid | 850 | 47.06 nm | tandfonline.comtandfonline.com |

Chemical reactive precipitation methods often involve the use of soluble salts and a precipitating agent to form an insoluble precursor. One such method uses magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) and titanium isopropoxide (C₁₂H₂₈O₄Ti) as precursors, which are added dropwise to a sodium hydroxide (NaOH) solution. acerp.iracerp.ir To ensure the complete precipitation of the gelatinous white precursor, the pH of the reaction is maintained above 12. acerp.ir Subsequent calcination of this precipitate at 800 °C results in the formation of pure MgTiO₃ with a particle size of less than 200 nm. acerp.iracerp.ir The material produced via this route, when sintered at 1050 °C, demonstrates excellent dielectric properties. acerp.ir

Another reported reactive precipitation technique involves combining an aqueous solution of magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O) with titanium powder mixed in sulfuric acid. tandfonline.comtandfonline.com Sodium hydroxide solution is then added dropwise to induce precipitation, with a pH above 11 being necessary for complete magnesium precipitation. tandfonline.comtandfonline.com The precipitate is then subjected to calcination at temperatures up to 650 °C. tandfonline.com

Sonochemical Synthesis

Sonochemical synthesis utilizes the energy of ultrasonic cavitation to initiate and promote chemical reactions. This method has been successfully applied to produce magnesium titanate nanoparticles. researchgate.net In a typical procedure, titanium dioxide (TiO₂) and magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) are used as precursors. researchgate.netresearchgate.net The sonochemical process yields pure MgTiO₃ nanoparticles with an irregular morphology upon calcination at 700 °C for two hours. researchgate.net Characterization of the nanoparticles synthesized through this route revealed a band gap energy of 3.05 eV. researchgate.net

Advanced Deposition Techniques

Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition (PLD) is a physical vapor deposition technique used to grow high-quality thin films. researchgate.net In this process, a high-power pulsed laser beam is focused inside a vacuum chamber to strike a target of the material to be deposited, in this case, magnesium titanate. unina.it This creates a plasma plume that expands and deposits as a thin film on a substrate.

PLD has been effectively used to grow MgTiO₃ thin films on various substrates. researchgate.net The choice of substrate significantly influences the crystallinity of the deposited film. Highly oriented MgTiO₃ thin films have been achieved on c-plane sapphire (Al₂O₃) substrates. researchgate.net In contrast, films deposited on SiO₂/Si and platinized silicon (Pt/Ti/SiO₂/Si) substrates were found to be polycrystalline in nature. researchgate.net

The properties of the films are also notable. MgTiO₃ thin films grown on sapphire are transparent in the visible light spectrum and exhibit a sharp absorption edge at 280 nm. researchgate.net Furthermore, these films possess an extremely smooth surface morphology, with a root mean square (rms) roughness of just 0.87 nm. researchgate.net

| Substrate | Film Crystallinity | Key Film Properties | Reference |

|---|---|---|---|

| Sapphire (c-plane Al₂O₃) | Highly oriented | Transparent, sharp absorption edge at 280 nm, rms roughness of 0.87 nm | researchgate.net |

| SiO₂/Si | Polycrystalline | Not specified | researchgate.net |

| Platinized silicon (Pt/Ti/SiO₂/Si) | Polycrystalline | Not specified | researchgate.net |

Table of Compounds

| Compound Name | Chemical Formula |

|---|---|

| Magnesium Titanate | MgTiO₃ |

| Titanium Trichloride | TiCl₃ |

| Magnesium Nitrate | Mg(NO₃)₂ |

| Magnesium Nitrate Hexahydrate | Mg(NO₃)₂·6H₂O |

| Maleic Acid | C₄H₄O₄ |

| Titanium Tetrachloride | TiCl₄ |

| Oxalic Acid | H₂C₂O₄ |

| Titanium Isopropoxide | C₁₂H₂₈O₄Ti |

| Sodium Hydroxide | NaOH |

| Magnesium Sulfate Heptahydrate | MgSO₄·7H₂O |

| Sulfuric Acid | H₂SO₄ |

| Titanium Dioxide | TiO₂ |

| Sapphire (Aluminum Oxide) | Al₂O₃ |

| Silicon Dioxide | SiO₂ |

| Silicon | Si |

| Platinum | Pt |

| Titanium | Ti |

Metal-Organic Chemical Vapor Deposition (MOCVD)

Metal-Organic Chemical Vapor Deposition (MOCVD) is a technique utilized for the deposition of thin films of magnesium titanium oxide. In this process, volatile metal-organic precursors are introduced into a reactor chamber where they decompose and react on a heated substrate surface to form the desired film.

One approach to MOCVD of magnesium titanate involves using titanium tetra-isopropoxide (Ti(OiPr)4) and bis(η5-methylcyclopentadienyl)magnesium(II) ([Mg(Cp-Me)2]) as the metal-organic sources. researchgate.net The depositions are typically carried out in a horizontal hot-wall reactor. Nitrogen gas is often used as a carrier for the precursors. The substrate temperature is a critical parameter, with depositions being performed at temperatures around 450 °C. researchgate.net

Films grown at this temperature are generally amorphous. researchgate.net To achieve a crystalline structure, a post-deposition annealing treatment in air is necessary. The final crystalline phase of the magnesium titanate is highly dependent on the input molar ratio of the magnesium and titanium precursors. For instance, by adjusting the Mg/Ti molar ratio, it is possible to selectively form either the MgTiO3 (geikielite) phase or the Mg2TiO4 (qandilite) phase. researchgate.net Specifically, MgTiO3 has been successfully synthesized when the input molar ratio of Mg to Ti is varied between 1:1.5 and 1:4. researchgate.net The annealing process is typically conducted at temperatures ranging from 600 °C to 800 °C, which induces the crystallization of the amorphous film into a polycrystalline phase. researchgate.net

MOCVD using an ultrasonic spraying technique has also been employed to create MgTiO3 films, which can serve as buffer layers for depositing other functional oxide films, such as Pb(Zr,Ti)O3, on silicon substrates. tandfonline.comtandfonline.com The successful formation of the perovskite PZT films was achieved at substrate temperatures of 550 to 600°C when using the MgTiO3 buffer layer. tandfonline.comtandfonline.com

| Parameter | Value/Condition | Reference |

| Magnesium Precursor | bis(η5-methylcyclopentadienyl)magnesium(II) | researchgate.net |

| Titanium Precursor | Titanium tetra-isopropoxide | researchgate.net |

| Deposition Temperature | 450 °C | researchgate.net |

| Annealing Temperature | 600 °C - 800 °C | researchgate.net |

| Resulting Phases | MgTiO3 (geikielite), Mg2TiO4 (qandilite) | researchgate.net |

| Mg/Ti Molar Ratio for MgTiO3 | 1:1.5 to 1:4 | researchgate.net |

Electrophoretic Deposition (EPD)

Electrophoretic Deposition (EPD) is a versatile and cost-effective method for fabricating thick films of ceramic materials, including magnesium titanate. The process involves the movement and deposition of charged particles from a colloidal suspension onto a conductive substrate under the influence of an applied electric field.

The EPD technique is noted for its simplicity and ability to create uniform coatings. aip.orgnih.gov For the deposition of magnesium oxide, a related compound, suspensions are typically prepared using solvents like acetone, which has a low viscosity and high dielectric coefficient, facilitating the deposition of nanoparticles. nih.gov This principle is applicable to the deposition of magnesium titanate particles.

In a typical EPD setup for oxide films, a suspension of the desired powder (e.g., Ba0.6Sr0.4TiO3 modified with MgO) is prepared. aip.org The substrate, which acts as one electrode, and a counter electrode are immersed in the suspension. When a DC voltage is applied, the charged particles migrate towards the oppositely charged electrode and deposit on its surface, forming a film. The thickness and morphology of the film can be controlled by parameters such as deposition time, applied voltage, and concentration of the suspension.

After deposition, the films are typically subjected to a sintering process to achieve the desired density, crystallinity, and microstructure. aip.org The resulting films often exhibit a fine-grained, uniform microstructure. aip.org This method has been successfully used to fabricate thick films of barium strontium titanate–magnesium oxide composites, demonstrating its suitability for creating films of complex oxide materials. aip.org

| Feature | Description | Reference |

| Principle | Movement and deposition of charged particles from a suspension via an electric field. | aip.org |

| Advantages | Simple, cost-effective, rapid, uniform coating, conformal deposition. | aip.orgnih.gov |

| Process Steps | 1. Preparation of a stable suspension. 2. Application of DC electric field. 3. Deposition of particles on the substrate. 4. Post-deposition sintering. | aip.org |

| Controllable Parameters | Deposition time, applied voltage, suspension concentration. | nih.govresearchgate.netnih.gov |

| Film Characteristics | Uniform thickness, fine-grained microstructure. | aip.org |

Other Synthesis Approaches

Dissolved-Metal Mixing Route

The dissolved-metal mixing route is a straightforward chemical method for producing high-purity magnesium titanate nanocrystals. This technique involves the separate dissolution of magnesium and titanium metal powders in an acid, followed by mixing the solutions and subsequent calcination.

In a typical procedure, magnesium and titanium metal powders are dissolved in hydrochloric acid. researchgate.net The resulting solutions containing the metal ions are then mixed. The subsequent step is calcination of the mixed solution, which leads to the formation of the magnesium titanate powder. researchgate.net

One of the key advantages of this method is its ability to yield phase-pure MgTiO3 without the formation of secondary phases like Mg2TiO4 or MgTi2O5. researchgate.net This high phase purity is confirmed through techniques such as X-ray diffraction (XRD) with Rietveld analysis. researchgate.net The method has also been successfully applied to synthesize related solid solutions, such as Mg0.8Zn0.2TiO3 nanopowder. scientific.net In that case, calcination at 550 °C resulted in an optimal molar purity of up to 98.5%. scientific.net The resulting powders are typically nanocrystalline, demonstrating the effectiveness of this liquid mixing route for producing nanostructured materials. researchgate.netscientific.net

| Step | Description | Reference |

| 1. Dissolution | Magnesium and titanium metal powders are independently dissolved in hydrochloric acid. | researchgate.net |

| 2. Mixing | The resulting metal-ion solutions are mixed together. | researchgate.net |

| 3. Calcination | The mixture is calcined at elevated temperatures (e.g., 550 °C). | scientific.net |

| Resulting Product | High-purity, single-phase MgTiO3 nanocrystals. | researchgate.net |

| Purity | Up to 98.5% molar purity demonstrated for related compounds. | scientific.net |

Mechanochemical Treatment

Mechanochemical treatment, often performed via high-energy ball milling, is a solid-state synthesis route that utilizes mechanical energy to induce chemical reactions and phase transformations. This method can be used to synthesize magnesium titanates directly from their constituent oxides, magnesium oxide (MgO) and titanium dioxide (TiO2). researchgate.net

The process involves milling a stoichiometric mixture of the precursor powders in a high-energy planetary or vibro mill. researchgate.netitnms.ac.rs During milling, the repeated fracturing and welding of powder particles lead to a reduction in particle size, an increase in surface area and defect concentration, and intimate mixing at the atomic level. This mechanical activation can lower the temperature required for the formation of the desired product phase.

Studies have shown that the formation of MgTiO3 can be detected after relatively short milling times, for example, 40 minutes. researchgate.net Prolonged activation can lead to the formation of pure magnesium titanates directly in the mill or to complete amorphization of the mixture. researchgate.netitnms.ac.rs In some cases, a subsequent thermal annealing step is required to complete the reaction and crystallize the product. scientific.netresearchgate.net For instance, mechanical activation of an Mg–TiO2–CaHPO4–CaO system, followed by annealing at temperatures between 650°C and 1100°C, resulted in the formation of composites containing MgTiO3 and Mg2TiO4. scientific.net The inability to synthesize magnesium titanate in some experiments despite amorphization is attributed to the low negative Gibbs free energy of formation and insufficient mechanical energy input to overcome the activation barrier. itnms.ac.rs

| Parameter | Description | Reference |

| Precursors | Magnesium oxide (MgO) and Titanium dioxide (TiO2) powders. | researchgate.net |

| Equipment | High-energy planetary or vibro ball mill. | researchgate.netitnms.ac.rs |

| Process | High-energy milling of precursor powders for extended periods (e.g., up to 1000 min). | researchgate.netitnms.ac.rs |

| Outcome | Formation of MgTiO3 phase, sometimes requiring post-milling annealing. | researchgate.netscientific.net |

| Key Finding | First traces of MgTiO3 can be detected after 40 minutes of milling. | researchgate.net |

Single Source Precursor Decomposition

The single-source precursor decomposition method offers a route to synthesize pure nanocrystalline magnesium titanate at relatively low temperatures. This approach utilizes a heterobimetallic complex that contains both magnesium and titanium within a single molecule, ensuring a stoichiometric composition at the molecular level.

An example of such a precursor is [Mg(H2O)5]2[Ti2(O2)2O(NC6H6O6)2]·7H2O, which can be obtained in high yield from a quaternary system of MgO–Ti(OC4H9)4–H2O2–H3nta (nitrilotriacetic acid). researchgate.net The synthesis of pure MgTiO3 is achieved by the thermal decomposition of this water-soluble precursor at a low temperature. researchgate.net

The resulting MgTiO3 powders consist of nano-scale crystallites, with sizes typically in the range of 30–100 nm. researchgate.net The morphology, microstructure, and crystallinity of the final product are characterized by techniques such as transmission electron microscopy (TEM) and X-ray diffraction (XRD). researchgate.net This method provides excellent control over the stoichiometry and phase purity of the final product due to the pre-organized arrangement of the metal atoms in the precursor molecule.

Another heterobimetallic single molecular precursor, [Mg2Ti4(O)2(OH)4(TFA)8(THF)6]·THF, has been used to grow magnesium dititanate (MgTi2O5) thin films via aerosol-assisted chemical vapor deposition (AACVD), a related technique. researchgate.net

| Precursor | Formula | Decomposition Product | Particle Size | Reference |

| Heterobimetallic Complex | [Mg(H2O)5]2[Ti2(O2)2O(NC6H6O6)2]·7H2O | MgTiO3 | 30-100 nm | researchgate.net |

| Heterobimetallic Complex | [Mg2Ti4(O)2(OH)4(TFA)8(THF)6]·THF | MgTi2O5 | Thin Film | researchgate.net |

Travelling Solvent Float Zone (TSFZ) Method

The Travelling Solvent Floating Zone (TSFZ) method is a sophisticated, crucible-free crystal growth technique used to produce large, high-purity single crystals of materials, particularly those that melt incongruently or at very high temperatures. psi.charxiv.orgmdpi.com This method is well-suited for growing single crystals of magnesium titanates.

In the TSFZ process, a polycrystalline feed rod and a seed crystal (if available) are positioned vertically. A small section between them is melted using a high-power heat source, typically focused infrared light from halogen lamps in a mirror furnace. psi.ch This molten region, known as the floating zone, is held in place by its own surface tension. psi.ch A solvent material, which has a different composition from the feed rod, is often used to lower the melting temperature, which is beneficial for growing materials that decompose near their melting point. arxiv.org

The molten zone is then slowly moved along the feed rod. As the zone travels, the polycrystalline feed material melts at the advancing interface, and a single crystal solidifies at the receding interface onto the seed. psi.ch The method is advantageous because the lack of a crucible prevents contamination of the growing crystal. mdpi.com Growth can be conducted under various atmospheres (e.g., oxidizing or reducing) and pressures. mdpi.com

This technique has been successfully employed to grow single crystals of the related compound Mg2TiO4, with dimensions up to 8 mm in diameter and 80 mm in length. researchgate.net The optimal growth conditions involved a growth rate of 2 mm/h and a specific molar ratio in the charge rod. researchgate.net

| Feature | Description | Reference |

| Principle | A molten solvent zone is passed along a polycrystalline feed rod to grow a single crystal. | psi.charxiv.org |

| Equipment | Optical floating zone furnace with focused halogen lamps. | psi.ch |

| Advantages | Crucible-free (high purity), growth of incongruently melting materials, large crystal size. | arxiv.orgmdpi.com |

| Process Parameters | Growth rate, solvent composition, atmosphere, pressure. | mdpi.comresearchgate.net |

| Application Example | Growth of Mg2TiO4 single crystals up to 80 mm long. | researchgate.net |

Green Synthesis

Green synthesis methodologies for producing magnesium titanate (MgTiO₃) focus on principles of sustainability, such as the use of non-toxic reagents, lower energy consumption, and the valorization of industrial byproducts. These approaches aim to create more environmentally friendly and cost-effective routes compared to traditional synthesis methods like solid-state reactions, which often require high temperatures and high-purity, expensive precursors tandfonline.comresearchgate.net.

A prominent green strategy involves the utilization of industrial waste streams as a source for magnesium. This not only provides an economical route for MgTiO₃ production but also addresses environmental concerns related to waste disposal tandfonline.combme.hu.

Co-precipitation Using Industrial Byproducts

One effective green synthesis route is the co-precipitation method utilizing magnesium-rich industrial byproducts. Studies have successfully employed magnesium chloride (MgCl₂), a byproduct from titanium production plants, and sea water bitterns, a residual liquid from salt manufacturing, as sustainable magnesium precursors tandfonline.combme.hutandfonline.com.

The general process involves the controlled reaction of magnesium ions from the byproduct source with a titanium precursor, such as titanium tetrachloride (TiCl₄), in the presence of a precipitating agent like oxalic acid bme.hutandfonline.com. This reaction forms a magnesium titanyl oxalate precipitate. The precipitate is then filtered, washed to remove impurities, and dried tandfonline.combme.hu.

The final and crucial step is the thermal treatment or calcination of the magnesium titanyl oxalate precursor. The calcination temperature is a critical parameter that dictates the purity and phase of the final magnesium titanate product. Research indicates that the formation of pure, single-phase magnesium titanate (geikielite) occurs at temperatures above 800°C bme.hubme.hu. Calcination at lower temperatures may result in the formation of intermediate phases, such as MgTi₂O₅ bme.hubme.hu. A specific protocol involves calcining the dried precipitate at 850°C for 6 hours to ensure the complete decomposition of the oxalate and the subsequent formation of high-purity MgTiO₃ tandfonline.comtandfonline.com.

The resulting magnesium titanate powder is characterized by a homogeneous microstructure, excellent crystallinity, well-defined grain boundaries, and high thermal stability bme.hutandfonline.com. This green approach, by transforming industrial waste into a valuable ceramic material, aligns with the goals of sustainable development and a circular economy tandfonline.comtandfonline.com.

Research Findings on Green Synthesis of Magnesium Titanate

The following table summarizes detailed findings from studies on the green synthesis of magnesium titanate, highlighting the precursors, conditions, and outcomes of the processes.

| Magnesium Precursor Source | Titanium Precursor | Method | Calcination Conditions | Key Findings & Characterization | Reference |

| Magnesium Chloride (Ti Plant Byproduct) | Titanium Tetrachloride | Co-precipitation with Oxalic Acid | 800°C for 8 hours | Formation of pure, single-phase MgTiO₃ confirmed above 800°C. The product exhibits a homogeneous microstructure with well-defined grain boundaries. | bme.hubme.hu |

| Sea Water Bitterns (Salt Prod. Byproduct) | Titanium Tetrachloride | Co-precipitation with Oxalic Acid | 850°C for 6 hours | Successfully synthesized high-purity MgTiO₃ with excellent crystallinity and uniform particle morphology. The average crystallite size was 47.06 nm. Confirmed high thermal stability via TG analysis. | tandfonline.comtandfonline.com |

Structural Elucidation and Advanced Characterization Techniques

Diffraction Techniques

Diffraction techniques are fundamental in solid-state chemistry and materials science for providing detailed information about the crystallographic structure of materials.

X-ray Diffraction (XRD)

X-ray diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their crystallographic disorder, and various other structural information.

For magnesium titanate, XRD analysis is routinely used to confirm the formation of the desired crystalline phase and to identify any secondary or impurity phases. scribd.comresearchgate.netresearchgate.net Studies have shown that MgTiO₃ typically crystallizes in a trigonal (rhombohedral) structure with the space group R-3. researchgate.netmdpi.commaterialsproject.orgmaterialsproject.orgmdpi.com The presence of other phases, such as magnesium dititanate (MgTi₂O₅) or unreacted precursor materials like magnesium oxide (MgO) and titanium dioxide (TiO₂), can be readily detected and quantified using XRD. scribd.commdpi.commdpi.com

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a specific application of XRD where the sample is in a powdered or polycrystalline form. This technique is particularly useful for the routine identification of crystalline phases and for the analysis of materials that are not available as single crystals.

In the context of magnesium titanate, PXRD patterns are compared with standard diffraction data from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the ilmenite-type structure. For instance, the diffraction peaks of MgTiO₃ nanorods have been indexed according to JCPDS card number 79-0831, with characteristic peaks appearing at specific 2θ angles corresponding to various crystallographic planes. mdpi.com The sharpness and intensity of the diffraction peaks in a PXRD pattern can also provide qualitative information about the crystallinity and crystallite size of the MgTiO₃ powder. researchgate.net

| 2θ (degrees) | Miller Indices (hkl) |

|---|---|

| 23.90 | (012) |

| 32.75 | (104) |

| 35.40 | (110) |

| 40.55 | (11-3) |

| 49.05 | (024) |

| 53.55 | (11-6) |

| 62.05 | (12-4) |

| 63.65 | (300) |

Single-Crystal X-ray Diffraction

For a more precise determination of the crystal structure, including bond lengths, bond angles, and atomic positions, single-crystal X-ray diffraction is the gold standard. This technique requires a single, high-quality crystal of the material. While more challenging to perform than PXRD, it provides unambiguous structural information.

In the case of MgTiO₃, single-crystal XRD studies have confirmed its ilmenite (B1198559) structure, which consists of a hexagonal close-packed array of oxygen ions with Mg²⁺ and Ti⁴⁺ cations occupying two-thirds of the octahedral interstices in an ordered fashion. materialsproject.org This detailed structural knowledge is essential for theoretical calculations of its electronic and optical properties. For example, the analysis of single-crystalline MgTiO₃ thin films has provided insights into their crystalline orientation and domain structure. aip.org

Rietveld Refinement

Rietveld refinement is a powerful analytical technique used to refine the crystal structure of a material from powder diffraction data. It involves fitting a calculated diffraction pattern to the experimental data, allowing for the determination of lattice parameters, atomic positions, site occupancies, and other structural details with high precision.

This method has been successfully applied to MgTiO₃ to obtain detailed structural information from PXRD data. scribd.comurv.cat For example, Rietveld refinement has been used to confirm the trigonal symmetry and R-3 space group of MgTiO₃ and to determine its lattice parameters. researchgate.net It is particularly useful for quantifying the amounts of different phases in a multiphase sample and for studying the effects of doping or substitutions on the crystal structure. scribd.comresearchgate.net One study demonstrated that a wet mixing procedure followed by calcination could produce high-purity MgTiO₃ (99.6%) with minimal rutile impurity, as confirmed by Rietveld analysis. scribd.com

| Parameter | Value |

|---|---|

| Crystal System | Trigonal |

| Space Group | R-3 |

| a (Å) | 5.055 |

| c (Å) | 13.898 |

| Cell Volume (ų) | 307.4 |

Spectroscopic Characterization

Spectroscopic techniques provide complementary information to diffraction methods by probing the vibrational modes of the atoms and molecules within the material.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time.

In the study of magnesium titanate, FTIR spectroscopy is employed to identify the characteristic vibrational modes of the Ti-O and Mg-O bonds within the crystal lattice. The presence of specific absorption bands in the FTIR spectrum can confirm the formation of the MgTiO₃ structure. For instance, absorption bands in the range of 400-700 cm⁻¹ are typically attributed to the stretching vibrations of the TiO₆ octahedra. The absence of peaks corresponding to precursor materials further confirms the purity of the synthesized MgTiO₃. mdpi.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|

| 470 | Mg-O vibration | researchgate.net |

| 1101.89 | Mg-O bond | researchgate.net |

| 1629.77 | Ti-O bond | researchgate.net |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a material, which are sensitive to its crystal structure and local atomic environment. For Magnesium;dioxido(oxo)titanium (MgTiO₃), which crystallizes in a trigonal structure belonging to the R-3 space group, group theory predicts the presence of ten Raman-active modes (5Ag + 5Eg). refractiveindex.inforesearchgate.net

Detailed studies have successfully identified and assigned these Raman peaks based on experimental data and first-principle calculations. refractiveindex.inforefractiveindex.info The Ag modes are primarily associated with the vibrations of Mg and Ti atoms along the c-axis and the breathing-like vibrations of the oxygen octahedra. refractiveindex.info The Eg modes correspond to the antisymmetric breathing and twisting vibrations of the oxygen octahedra, with the cations vibrating parallel to the xy-plane. refractiveindex.inforefractiveindex.info

The Raman spectrum of MgTiO₃ typically shows strong peaks around 700 cm⁻¹, which are attributed to the symmetric stretching vibrations of the MO₆ octahedra (where M can be Mg or Ti). drexel.edu Other significant peaks are observed at lower wavenumbers, corresponding to various bending and torsional modes of the Ti-O bonds and vibrations of the crystal lattice. drexel.eduresearchgate.net The precise positions of these Raman bands can be influenced by factors such as synthesis method, processing conditions, and the presence of dopants or defects. refractiveindex.infomaterialsproject.org

Raman Active Modes of this compound (MgTiO₃)

| Raman Shift (cm⁻¹) | Symmetry | Vibrational Mode Assignment |

|---|---|---|

| 225 | Ag | Vibrations of Mg and Ti atoms along the c-axis |

| 281 | Eg | Antisymmetric breathing vibration of the O octahedron |

| 306 | Ag | Vibrations of Mg and Ti atoms along the c-axis |

| 328 | Eg | Twisting of the O octahedron with cationic vibrations parallel to the plane |

| 353 | Eg | Twisting of the O octahedron with cationic vibrations parallel to the plane |

| 398 | Ag | Mainly contributed by the vibrations of O atoms |

| 486 | Eg | Antisymmetric breathing and twisting vibrations of the O octahedra |

| 500 | Ag | Breathing-like vibrations of O atoms |

| 641 | Eg | Antisymmetric breathing and twisting vibrations of the O octahedra |

| 715 | Ag | Breathing-like vibrations of O atoms |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the analysis of this compound, XPS is employed to confirm the presence of Mg, Ti, and O and to determine their oxidation states.

High-resolution XPS spectra of the Mg 1s region in MgTiO₃ show a characteristic binding energy that can be used to identify the presence of Mg²⁺ ions in the titanate structure. The reported binding energy for Mg 1s in MgTiO₃ is approximately 1305.08 eV. materialsproject.orgcore.ac.uk This value is distinct from the binding energies observed for other magnesium compounds, such as magnesium oxide (MgO) or magnesium hydroxide (B78521) (Mg(OH)₂), allowing for the differentiation of these phases. materialsproject.orgcore.ac.uk

Similarly, the analysis of the Ti 2p and O 1s spectra provides information about the titanium and oxygen chemical environments. The binding energies of these core levels are sensitive to the local coordination and bonding within the crystal lattice. Deviations from the expected binding energies can indicate the presence of defects, such as oxygen vacancies, or the formation of secondary phases.

XPS Binding Energies for this compound (MgTiO₃)

| Element | Core Level | Binding Energy (eV) | Chemical State |

|---|---|---|---|

| Magnesium (Mg) | 1s | ~1305.08 | Mg²⁺ in MgTiO₃ |

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of ultraviolet and visible light by a material. This information is crucial for determining the optical band gap, which is a fundamental electronic property of a semiconductor. For this compound, UV-Vis spectroscopy reveals its behavior as a wide-band-gap semiconductor. refractiveindex.info

The optical band gap of MgTiO₃ has been reported to be in the range of 3.05 eV to 3.7 eV. refractiveindex.info This wide band gap indicates that MgTiO₃ is transparent in the visible region of the electromagnetic spectrum and primarily absorbs light in the ultraviolet range. refractiveindex.info The value of the band gap can be influenced by factors such as crystallinity, particle size, and the presence of dopants or defects. refractiveindex.info For instance, doping with elements like nitrogen (N) or phosphorus (P) has been shown to significantly reduce the band gap of MgTiO₃, extending its absorption into the visible light region. refractiveindex.info

The determination of the band gap from UV-Vis absorption data is typically done using a Tauc plot, where the relationship between the absorption coefficient and the photon energy is analyzed. This allows for the characterization of the electronic transitions and the nature of the band gap (direct or indirect).

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy is a non-destructive method of probing the electronic structure of materials. It involves the excitation of a material with photons, leading to the emission of light as electrons transition back to lower energy states. The PL spectrum of this compound provides valuable information about its luminescent properties, which are often related to the presence of defects or dopants.

The PL behavior of MgTiO₃ is highly dependent on its structural order and the presence of impurity or defect levels within the band gap. For instance, the PL emission intensity has been observed to decrease with an increase in heat treatment temperature, which is attributed to a reduction in structural disorder and a decrease in the concentration of intermediary energy levels within the band gap.

Doping MgTiO₃ with transition metal ions, such as manganese (Mn⁴⁺), can introduce new luminescence centers, leading to characteristic emission bands. The emission spectra of Mn⁴⁺-doped MgTiO₃ typically exhibit sharp peaks in the red region of the spectrum, corresponding to the electronic transitions within the Mn⁴⁺ ions. The intensity and position of these emission bands can be sensitive to temperature, making doped MgTiO₃ a potential material for optical temperature sensing applications.

Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a highly sensitive optical technique that measures the change in polarization of light upon reflection from a sample's surface. This allows for the determination of the optical constants, such as the refractive index (n) and the extinction coefficient (k), as a function of wavelength. These parameters are fundamental to understanding the light-matter interaction and are crucial for the design of optical and optoelectronic devices.

For this compound, spectroscopic ellipsometry can be used to characterize the optical properties of thin films and bulk materials. The refractive index is a measure of how much the speed of light is reduced in the material, while the extinction coefficient is related to the absorption of light.

Computational studies based on density functional theory have predicted a refractive index of approximately 2.18 for MgTiO₃. This value is consistent with its nature as a wide-band-gap dielectric material. Experimental determination of the refractive index and extinction coefficient over a broad spectral range using spectroscopic ellipsometry would provide a more complete picture of its optical response and could be used to validate theoretical models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the local atomic structure and chemical environment of specific nuclei in a material. For this compound, ²⁵Mg NMR can be utilized to probe the magnesium sites within the crystal lattice.

²⁵Mg is a quadrupolar nucleus (spin I = 5/2), which means that its NMR signal is sensitive to the local electric field gradient at the magnesium site. This makes ²⁵Mg NMR a valuable tool for studying the symmetry and coordination of the Mg²⁺ ions in the MgTiO₃ structure. The chemical shift and the quadrupolar coupling constant are the key parameters obtained from a ²⁵Mg NMR spectrum, and they are directly related to the local electronic and structural environment of the magnesium atoms.

Experimental studies have reported the ²⁵Mg NMR spectrum of perovskite MgTiO₃, providing insights into the magnesium coordination environment. Such studies, often complemented by first-principles calculations, can help to refine the crystal structure and to identify different magnesium sites in complex titanate systems.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly useful for studying paramagnetic centers, such as transition metal ions and point defects, in a material. In the context of this compound, EPR is a sensitive tool for investigating the local structure, site occupancy, and electronic states of dopants and intrinsic defects.

Studies on Mn-doped MgTiO₃ have utilized EPR to identify the presence of Mn²⁺ ions and to determine their local environment within the crystal lattice. The EPR spectrum of Mn²⁺ in MgTiO₃ exhibits a characteristic hyperfine structure that provides information about the interaction between the unpaired electrons of the Mn²⁺ ion and its own nucleus. The spin Hamiltonian parameters, including the g-factor and the hyperfine coupling constant, can be extracted from the EPR spectrum to characterize the local symmetry and bonding of the Mn²⁺ site.

EPR can also be used to study intrinsic defects, such as oxygen vacancies, which can act as paramagnetic centers. The presence and concentration of these defects can have a significant impact on the material's electrical and optical properties. Therefore, EPR provides a valuable means of understanding the defect chemistry of MgTiO₃ and its influence on the material's performance.

Microscopic and Morphological Analysis

Microscopic analysis is fundamental to understanding the physical characteristics of synthesized MgTiO₃ powders and thin films, revealing details from the micrometer to the nanoscale.

Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology and microstructure of magnesium titanate. Studies consistently show that the morphology is highly dependent on the synthesis method and subsequent heat treatment.

For instance, MgTiO₃ nanoparticles synthesized via a sonochemical method and calcined at 700°C exhibited an irregular shape with significant agglomeration. sci-hub.seresearchgate.net In contrast, MgTiO₃ prepared through a co-precipitation method showed a dense microstructure with an average particle size of less than 1 µm. tandfonline.com Another study using a solid-state reaction method reported that the grain size of MgTiO₃ increased with higher sintering temperatures, with dense and uniform grain growth observed at 400W RF power. aip.orgsci-hub.box The grain size was observed to increase from 87 nm to 149 nm as the sintering temperature was elevated. semanticscholar.org In mixed-phase ceramics, MgTiO₃ tends to form larger, irregularly shaped grains compared to other components like Ca₀.₆₁La₀.₂₆TiO₃ which form smaller, square-shaped grains. uns.ac.rs

| Synthesis Method | Sintering/Calcination Temperature (°C) | Observed Morphology | Average Grain/Particle Size |

|---|---|---|---|

| Sonochemical | 700 | Irregular shape with serious agglomeration | Not specified |

| Co-precipitation | 850 | Dense morphology | < 1 µm |

| Solid-State Reaction | 500-1400 | Grain growth improves with temperature | 87 nm to 149 nm |

| RF Magnetron Sputtering | 400 | Dense and uniform grain growth | Increases with RF power |

Transmission Electron Microscopy (TEM) provides higher resolution images than SEM, offering a more detailed view of the nanoparticle morphology and internal structure. TEM analysis of sonochemically prepared MgTiO₃ nanoparticles confirmed the irregular morphology and large particle sizes seen in SEM, indicating that the powders consist of nano-scale crystallites. sci-hub.se In another study, MgTiO₃ nanoparticles synthesized from dolomite (B100054) at a lower temperature of 300°C were found to have diameters ranging from 30-70 nm, with an average particle size of 48 nm. rdd.edu.iq These particles were observed to be well-separated, suggesting good stability. rdd.edu.iq

Selected Area Electron Diffraction (SAED), a technique often coupled with TEM, has been used to confirm the crystalline nature of the material. For MgTiO₃ thin films grown on TiO₂ substrates, SAED patterns helped establish the crystallographic orientation relationships between the film and the substrate. acs.orgmpg.de

High-Resolution Transmission Electron Microscopy (HR-TEM) allows for the visualization of the crystal lattice, providing direct evidence of the material's crystallinity and phase. For MgTiO₃ nanoparticles, HR-TEM has revealed clear lattice fringes. A calculated lattice spacing of approximately 0.27 nm was found to correspond to the (104) plane of the rhombohedral crystal system of MgTiO₃. sci-hub.se In another case, lattice spacings of 0.35 nm and 0.27 nm were attributed to the (101) and (002) facets of the orthorhombic phase of MgTiO₃, respectively. gdut.edu.cn Similarly, for single-crystalline MgTiO₃ thin films on Al₂O₃ substrates, HR-TEM clearly showed the ilmenite-type lattice arrangement at the interface. aip.orgaip.org

| Sample Type | Observed Lattice Spacing (d-spacing) | Corresponding Crystal Plane | Crystal System/Phase |

|---|---|---|---|

| Nanoparticles (Sonochemical) | 0.27 nm | (104) | Rhombohedral |

| Nanosheets | 0.35 nm | (101) | Orthorhombic |

| Nanosheets | 0.27 nm | (002) | Orthorhombic |

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with electron microscopes (SEM or TEM).

EDS analysis consistently confirms the presence of Magnesium (Mg), Titanium (Ti), and Oxygen (O) as the constituent elements in synthesized magnesium titanate samples. tandfonline.combme.hu Quantitative analysis has shown elemental compositions close to the theoretical stoichiometric ratio of MgTiO₃. For example, one study reported weight percentages of 19.57% Mg, 41.80% Ti, and 38.62% O. tandfonline.com Another reported 19.69% Mg, 40.19% Ti, and 40.11% O. researchgate.net EDS is also crucial for identifying the elemental composition of different phases within a sample, such as distinguishing between Mg-rich and Ca-rich regions in mixed ceramic systems. umich.edu In composite materials like MgTiO₃@g-C₃N₄ nanohybrids, EDS confirms the presence and distribution of all expected elements, including Carbon (C) and Nitrogen (N) from the g-C₃N₄ component. mdpi.com

| Element | Reported Weight % (Study 1) tandfonline.com | Reported Weight % (Study 2) researchgate.net | Theoretical Weight % |

|---|---|---|---|

| Magnesium (Mg) | 19.57 | 19.69 | 20.31 |

| Titanium (Ti) | 41.80 | 40.19 | 39.99 |

| Oxygen (O) | 38.62 | 40.11 | 39.70 |

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated. For magnesium titanate, these methods are vital for determining its thermal stability and understanding the transformation processes from precursors.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA curves for magnesium titanate consistently demonstrate its high thermal stability. For prepared MgTiO₃ nanoparticles, a weight loss of less than 5% is typically observed up to 600°C, which is mainly attributed to the loss of adsorbed moisture. sci-hub.se Above this temperature, the material shows no significant weight loss, indicating that the compound is stable and that any combustion from the synthesis process is complete. sci-hub.se

When analyzing the precursor materials, such as magnesium titanyl oxalate (B1200264), TGA reveals distinct stages of weight loss. An initial decrease up to 300-350°C corresponds to the removal of moisture. tandfonline.combme.hu A subsequent weight loss between 300°C and 800°C is associated with the decomposition of the oxalate precursor to form the titanate phases. tandfonline.combme.hu Studies have shown that calcination temperatures above 800°C are effective for forming pure MgTiO₃. tandfonline.com The total weight loss during the entire process from precursor to final product is often minimal, around 2-4%, confirming the efficient conversion and high thermal stability of the final MgTiO₃ ceramic. tandfonline.combme.hu

| Sample Type | Temperature Range (°C) | Observed Weight Loss (%) | Attributed Cause |

|---|---|---|---|

| MgTiO₃ Nanoparticles | 30 - 600 | < 5% | Adsorbed moisture |

| MgTiO₃ Nanoparticles | > 600 | ~0% | High thermal stability |

| Magnesium Titanyl Oxalate Precursor | Room Temp - 350 | ~1% | Loss of moisture |

| Magnesium Titanyl Oxalate Precursor | 350 - 800 | ~1% | Decomposition of oxalate |

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a thermoanalytic technique used to investigate the thermal properties of materials as they are heated or cooled. In DTA, the temperature difference between a sample and an inert reference material is measured as a function of temperature. This analysis provides critical information on physical and chemical changes involving enthalpy changes, such as phase transitions, crystallization, and decomposition.

In the context of this compound (MgTiO₃), DTA is extensively employed to study the formation and crystallization of the compound from various precursors, such as sol-gel derived gels or co-precipitated oxalates. researchgate.net The DTA thermograms of these precursors provide a roadmap of the thermal events that occur during calcination, which is essential for determining the optimal temperature to synthesize the pure MgTiO₃ phase.

Research findings from the thermal analysis of MgTiO₃ precursors typically reveal a multi-stage decomposition and crystallization process:

Low-Temperature Region (Room Temperature to ~400°C): DTA curves in this range commonly show a broad endothermic peak. This event is attributed to the removal of physically adsorbed water, residual organic solvents, and the dehydration of hydrated precursor compounds. researchgate.net

Mid-Temperature Region (~400°C to ~600°C): Following dehydration, one or more sharp exothermic peaks are often observed. These peaks correspond to the oxidative decomposition and combustion of organic components or chelating agents (like citric acid or maleic acid) used during the synthesis process.

High-Temperature Region (~600°C to ~900°C): A distinct and significant exothermic peak in this region is characteristic of the crystallization of the amorphous precursor into the crystalline MgTiO₃ structure. researchgate.net Studies have shown that the formation of pure magnesium titanate is often confirmed at temperatures above 800°C. In some synthesis routes, intermediate phases such as Magnesium Dititanate (MgTi₂O₅) may form at lower temperatures before converting to the final MgTiO₃ product at higher temperatures. researchgate.net

The precise temperatures of these peaks can vary depending on factors such as the heating rate, atmosphere, and the specific chemical precursors used in the synthesis. By analyzing these thermal events, researchers can establish an effective calcination protocol to produce phase-pure MgTiO₃ with desired crystallinity.

Interactive Data Table: Representative DTA Events during MgTiO₃ Precursor Calcination

| Temperature Range (°C) | Thermal Event | Type of Peak | Description |

| 100 - 400 | Dehydration & Solvent Removal | Endothermic | Loss of adsorbed water and residual organic solvents from the precursor gel/powder. |

| 400 - 600 | Decomposition of Organics | Exothermic | Combustion and breakdown of organic precursors or chelating agents. |

| 600 - 900 | Crystallization of MgTiO₃ | Exothermic | Transformation from an amorphous state to the crystalline ilmenite structure of MgTiO₃. |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC provides quantitative data on thermal transitions, allowing for the determination of thermodynamic properties such as enthalpy changes (ΔH) and heat capacity (Cₚ).

While DTA is widely cited in studies focusing on the synthesis and formation of this compound from its precursors, detailed DSC studies on the sintered, crystalline MgTiO₃ compound are less common in the available literature. However, the application of DSC is crucial for characterizing the thermodynamic stability and properties of the final ceramic material.

Potential applications of DSC for the characterization of crystalline MgTiO₃ include:

Heat Capacity Measurement: Modulated DSC (MDSC) can be used to accurately measure the specific heat capacity of sintered MgTiO₃ over a wide temperature range. tainstruments.com This data is fundamental for thermodynamic modeling and for understanding the material's thermal behavior in applications where temperature stability is critical.

Phase Transition Analysis: High-temperature DSC can be employed to detect any solid-state phase transitions that MgTiO₃ might undergo before reaching its melting point. The temperature and enthalpy of such transitions provide insight into the structural stability of the material.

Melting Point and Enthalpy of Fusion: DSC can determine the precise melting point of MgTiO₃ and the associated enthalpy of fusion. These are key material properties, although they occur at very high temperatures for ceramics.

Purity Assessment: The presence of impurities or secondary phases in a MgTiO₃ sample can often be detected by the appearance of small, additional peaks in the DSC curve, making it a useful tool for quality control.

Although specific research findings with DSC data for MgTiO₃ are not widely reported in the searched literature, the technique remains indispensable for a complete thermodynamic characterization of the compound.

Interactive Data Table: Potential Thermodynamic Parameters for MgTiO₃ Measurable by DSC

| Parameter | Symbol | Unit | Description |

| Specific Heat Capacity | Cₚ | J/(g·K) | The amount of heat required to raise the temperature of a unit mass of MgTiO₃ by one degree Kelvin. |

| Glass Transition Temperature | T₉ | °C or K | Temperature at which an amorphous solid becomes rubbery or viscous (applicable if an amorphous phase is present). |

| Crystallization Temperature | T꜀ | °C or K | Temperature at which an amorphous form of MgTiO₃ would transform into a crystalline state. |

| Melting Temperature | Tₘ | °C or K | The temperature at which MgTiO₃ transitions from a solid to a liquid state. |

| Enthalpy of Fusion | ΔHₘ | J/g | The amount of heat absorbed during the melting of a unit mass of MgTiO₃ at constant pressure. |

Phase Equilibria and Phase Transition Phenomena in Magnesium Titanate Systems

Binary Systems (MgO-TiO₂)

The magnesium oxide-titanium dioxide (MgO-TiO₂) system is fundamental to understanding magnesium titanate compounds. Early investigations postulated the existence of two compounds, 2MgO·TiO₂ and MgO·2TiO₂. However, subsequent research has confirmed the presence of three stable binary compounds:

Magnesium orthotitanate (Mg₂TiO₄) , also known as qandilite.

Magnesium metatitanate (MgTiO₃) , which occurs naturally as the mineral geikielite. nist.gov

Magnesium dititanate (MgTi₂O₅) .

The existence of these three compounds has been verified through solid-phase reactions between MgO and TiO₂ at temperatures ranging from 1,200°C to 1,550°C. nist.gov A revised phase equilibrium diagram for the MgO-TiO₂ system has been constructed based on the fusion points of these compounds and the solidus and liquidus temperatures at various compositions. nist.gov Studies have indicated that there is no solid-solution formation between Mg₂TiO₄ and MgO. nist.gov

| Compound | Formula | Common Name |

| Magnesium orthotitanate | Mg₂TiO₄ | Qandilite |

| Magnesium metatitanate | MgTiO₃ | Geikielite |

| Magnesium dititanate | MgTi₂O₅ | Karrooite |

Ternary and Quaternary Oxide Systems

The introduction of a third or fourth oxide component significantly increases the complexity of the phase equilibria, leading to the formation of new phases and solid solutions.

The FeO-MgO-TiO₂ system is of particular interest in geology and materials science. At high pressures and temperatures, complete solid solutions can form between isostructural phases of magnesium and iron titanates. For instance, a complete solid solution exists between ilmenite-structured MgTiO₃ and FeTiO₃, which transforms to a lithium niobate structure at high pressures. researchgate.netelsevier.com At approximately 15 GPa, perovskite-type FeTiO₃ and FeO can combine to form calcium titanate-type Fe₂TiO₄. researchgate.net

The phase equilibria in the Al₂O₃-MgO-TiO₂ system are temperature-dependent. The triangulation of this system changes across three temperature intervals: below 1537 K, between 1537 K and 2076 K, and above 2076 K. cnref.cn This is due to the polymorphic transformations of TiO₂ and the stability of aluminum titanate (Al₂TiO₅). cnref.cn

Stable Two-Phase Equilibria in the Al₂O₃-MgO-TiO₂ System

| Temperature Range | Stable Two-Phase Equilibria |

|---|---|

| < 1537 K | Al₂O₃-MgTi₂O₅, MgTi₂O₅-MgAl₂O₄, MgTiO₃-MgAl₂O₄, Mg₂TiO₄-MgAl₂O₄ |

| 1537 K - 2076 K | MgTi₂O₅-Al₂TiO₅, MgTiO₃-Al₂TiO₅, MgTiO₃-Al₂O₃, MgTiO₃-MgAl₂O₄, Mg₂TiO₄-MgAl₂O₄ |

The quaternary PbO-MgO-Nb₂O₅-TiO₂ system is relevant for the development of ferroelectric relaxor materials. researchgate.net The phase chemistry of this system has been evaluated, including the determination of the four ternary phase diagrams at 1000°C: PbO-MgO-Nb₂O₅, PbO-MgO-TiO₂, PbO-Nb₂O₅-TiO₂, and MgO-Nb₂O₅-TiO₂. researchgate.netdtic.mil In the PbO-MgO-Nb₂O₅-TiO₂ system, the perovskite phase can equilibrate with two different pyrochlore (B1171951) phases, one rich in magnesium and the other in titanium. dtic.mil

The equilibrium phase relations in the TiO₂-rich part of the MgO-CaO-TiO₂ system have been investigated at 1500°C and 1600°C in air. researchgate.netaalto.fi Isothermal sections at these temperatures were constructed based on the compositions of the liquid phases determined through experimental equilibration and quenching techniques. researchgate.netresearchgate.net The results show significant deviations from previous predictions, particularly in the perovskite primary phase field. aalto.fi

High-Pressure Induced Phase Transitions

Magnesium titanates undergo several phase transitions under high-pressure conditions, which are significant for understanding the Earth's mantle and for synthesizing novel materials with unique properties.

Mg₂TiO₄ (Qandilite): At room temperature, the cubic spinel structure of Mg₂TiO₄ transforms to a high-pressure tetragonal phase (space group I4₁/amd) at approximately 14.7 GPa. github.ioresearchgate.net This transition is sluggish, and the spinel phase can coexist with the tetragonal phase up to around 24.3 GPa. github.ioresearchgate.net The transformation to the tetragonal structure is complete by about 29.2 GPa, resulting in a volume reduction of approximately 9%. github.io At high temperatures, with increasing pressure, spinel-type Mg₂TiO₄ decomposes into MgO and ilmenite-type MgTiO₃. researchgate.net

MgTiO₃ (Geikielite): The ilmenite (B1198559) structure of MgTiO₃ transforms to a high-pressure phase with a lithium niobate structure (R3c). researchgate.netelsevier.com This new phase has been recovered from experiments conducted at 21 GPa and 1200°C. researchgate.net At even higher pressures (around 21 GPa), the assemblage of ilmenite-type MgTiO₃ and MgO transforms to a combination of MgTiO₃ perovskite and MgO. researchgate.net This perovskite phase is not stable at ambient pressure and reverts to the lithium niobate-type phase upon pressure release. researchgate.net

High-Pressure Transitions in Magnesium Titanates

| Compound | Initial Phase (Structure) | High-Pressure Phase(s) (Structure) | Transition Pressure | Key Findings |

|---|---|---|---|---|

| Mg₂TiO₄ | Cubic (Spinel) | Tetragonal (I4₁/amd) | ~14.7 GPa | Volume reduction of ~9%. github.ioresearchgate.net |

| Mg₂TiO₄ | Cubic (Spinel) | MgO + MgTiO₃ (Ilmenite) | High P, High T | Decomposition reaction. researchgate.net |

| MgTiO₃ | Trigonal (Ilmenite) | Trigonal (Lithium Niobate) | High P, High T | Metastable quench phase. researchgate.netelsevier.com |

Temperature-Induced Phase Transitions

The magnesium titanate system, particularly within the MgO-TiO₂ binary, presents several stable compounds, including magnesium metatitanate (MgTiO₃), magnesium orthotitanate (Mg₂TiO₄), and magnesium dititanate (MgTi₂O₅). mdpi.com The formation and stability of these phases are highly dependent on temperature, leading to various temperature-induced transitions, which are typically reactions and decompositions rather than true polymorphic transformations of a single compound.

At room temperature, Magnesium;dioxido(oxo)titanium (MgTiO₃) crystallizes in a rhombohedral (trigonal) structure, belonging to the R-3 space group, and is known as the mineral geikielite. researchgate.netmaterialsproject.org This is the thermodynamically stable form under ambient conditions.

Studies on the synthesis of magnesium titanates from xerogel precursors have shown that at lower temperatures (approximately 550°C to 900°C), metastable phases can form. For instance, in magnesium-rich compositions, a nonstoichiometric, nanocrystalline qandilite-like phase (related to Mg₂TiO₄) is formed. As the temperature rises into the 900-1000°C range, this metastable qandilite phase decomposes into the more stable geikielite (MgTiO₃) and periclase (MgO). researchgate.net True stoichiometric qandilite (Mg₂TiO₄) forms in equilibrium with geikielite at temperatures of 1100°C and above. researchgate.net

The formation pathway of different titanates can also be temperature-dependent. In certain reaction systems, such as the high-temperature reaction of ilmenite and MgO, the phase transformation progresses along the path MgTi₂O₅ → MgTiO₃ → Mg₂TiO₄ as the dosage of MgO and temperature are increased, with pure MgTiO₃ forming as an intermediate phase. researchgate.net In some solid-state syntheses, MgTi₂O₅ can appear as an intermediate phase at 900°C, which is eliminated with further heating to 1100°C to yield pure MgTiO₃. researchgate.net

While extensive polymorphic transitions for pure, stable MgTiO₃ are not widely reported, studies on related systems provide insight. For example, Li⁺-doped MgTiO₃ has been observed to exhibit a phase transition at 50°C. researchgate.net Furthermore, during the synthesis of lithium titanate spinels doped with magnesium, various precursor phases transform with temperature. An amorphous structure gives way to a crystalline phase around 550°C, with intermediate phases like anatase and rutile (polymorphs of TiO₂) appearing and disappearing as the temperature is elevated to 850°C. cambridge.org These observations highlight the complex, temperature-dependent reactions and phase evolutions that occur within titanate systems during their formation.

Interactive Data Table: Temperature-Dependent Phase Phenomena in the MgO-TiO₂ System

| Temperature Range (°C) | Observed Phase Phenomena | Notes | Reference |

|---|---|---|---|

| 550 - 900 | Formation of metastable, nonstoichiometric qandilite-like phase (Mg₂TiO₄) from xerogel precursors. | This phase is nanocrystalline. | researchgate.net |

| 900 | Formation of MgTi₂O₅ as an intermediate phase in some solid-state reactions. | This phase converts to MgTiO₃ upon further heating. | researchgate.net |

| 900 - 1000 | Decomposition of metastable qandilite into geikielite (MgTiO₃) and periclase (MgO). | Occurs in systems synthesized from xerogels. | researchgate.net |

| ≥ 1100 | Formation of stoichiometric qandilite (Mg₂TiO₄) in equilibrium with geikielite (MgTiO₃). | Represents the stable high-temperature equilibrium. | researchgate.net |